Hydrogen Bonding Capacity: 2-Amino-N-(furan-2-ylmethyl)propanamide vs. Des-Amino Analog N-(furan-2-ylmethyl)propionamide
2-Amino-N-(furan-2-ylmethyl)propanamide possesses two hydrogen bond donor (HBD) sites and three hydrogen bond acceptor (HBA) sites [1]. In contrast, the des-amino analog N-(furan-2-ylmethyl)propionamide has only one HBD and one HBA [2]. This quantitative difference in intermolecular interaction capacity directly affects solubility, crystallinity, and potential for target binding [1][2].
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | HBD: 2; HBA: 3 [1] |
| Comparator Or Baseline | N-(furan-2-ylmethyl)propionamide: HBD: 1; HBA: 1 [2] |
| Quantified Difference | +1 HBD; +2 HBA |
| Conditions | Computed based on molecular structure and functional group count; HBD defined as NH or OH groups, HBA defined as N or O atoms with available lone pairs [1][2] |
Why This Matters
Enhanced hydrogen bonding capacity can improve aqueous solubility and enable stronger, more specific interactions with biological targets, making this compound a superior choice for applications requiring polar engagement.
- [1] ChemBase. 2-amino-N-(furan-2-ylmethyl)propanamide. ChemBase ID: 265255. Available at: https://www.chembase.cn (accessed 2026-04-23). View Source
- [2] MolWiki. n-(Furan-2-ylmethyl)propionamide. Available at: https://www.molwiki.com (accessed 2026-04-23). View Source
